molecular formula C18H14INO2 B2448737 2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 1024411-35-5

2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2448737
CAS No.: 1024411-35-5
M. Wt: 403.219
InChI Key: DWDYGSJMGMYGMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves the reaction of 4-iodoaniline with an appropriate indene-1,3-dione derivative under specific conditions. One common method includes the use of a base such as sodium acetate or piperidine in ethanol, facilitating the formation of the desired product through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Properties

IUPAC Name

2-[C-ethyl-N-(4-iodophenyl)carbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO2/c1-2-15(20-12-9-7-11(19)8-10-12)16-17(21)13-5-3-4-6-14(13)18(16)22/h3-10,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPJWWDZEIMJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC1=CC=C(C=C1)I)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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